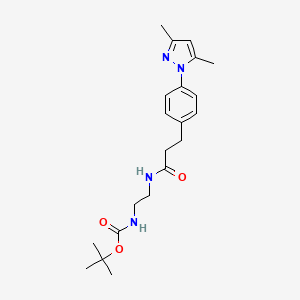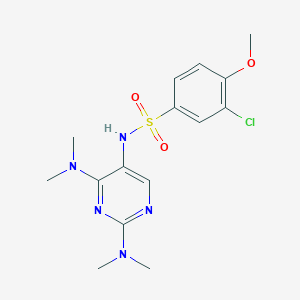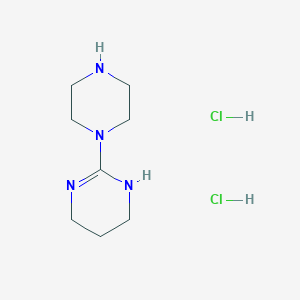
(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate generally involves the reaction of 2-ethyl-5-methyl-N-Boc-piperazine with tert-butyl-N-ethyl-N,N-dimethylformamide at an appropriate temperature . The product is then purified by crystallization or column chromatography . Industrial production methods may vary, but they typically follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent and catalyst in organic synthesis reactions.
Biology: It is used in the preparation of bioactive molecules and ligands.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the chemical industry for the preparation of multi-metal complexes.
Mechanism of Action
The mechanism of action of (2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
(2S,5R)-tert-Butyl 5-ethyl-2-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
- (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride
- tert-Butyl (2S,5S)-5-benzyl-2-methylpiperazine-1-carboxylate
- tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
These compounds share similar structural features but differ in their specific substituents and stereochemistry, which can affect their chemical properties and applications.
Properties
CAS No. |
906559-60-2 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.336 |
IUPAC Name |
tert-butyl (2S,5R)-5-ethyl-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
YZHZLLZTMYDRLG-VHSXEESVSA-N |
SMILES |
CCC1CN(C(CN1)C)C(=O)OC(C)(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2609531.png)
![5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione](/img/structure/B2609532.png)
![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2609534.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2609539.png)


![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea](/img/structure/B2609542.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2609544.png)
![5-[(2,4-difluorophenoxy)methyl]-2-furohydrazide](/img/structure/B2609545.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)
![3-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-chlorophenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2609549.png)

![2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one](/img/structure/B2609552.png)
